molecular formula C12H16NO7+ B1240155 N-(D-glucopyranosyl)nicotinic acid

N-(D-glucopyranosyl)nicotinic acid

Cat. No. B1240155
M. Wt: 286.26 g/mol
InChI Key: CRXJVFIHZPTDKA-YBTJCZCISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-(D-glucopyranosyl)nicotinic acid is a N-glycosylnicotinate. It is a conjugate acid of a N-(D-glucopyranosyl)nicotinate.

Scientific Research Applications

1. Nutritional Analysis in Rats and Bacteria N-(beta-D-Glucopyranosyl)nicotinic acid has been studied for its relative activity as a niacin nutrient in rats and in Lactobacillus plantarum ATCC 8014. Found in plants, it's considered a detoxified product or storage form of nicotinic acid. Its relative activity in rats was observed through various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it showed no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani, Taguchi, Yonezima, & Shibata, 1996).

2. Biosynthesis in Cultured Tobacco Cells In cultured tobacco cells, N-(β-d-glucopyranosyl)nicotinic acid is identified as a novel niacin metabolite. The enzyme responsible for its biosynthesis, UDP-glucose: nicotinic acid-N-glucosyltransferase, was found in cell-free extracts from tobacco cells. This enzyme's properties, such as its optimum temperature and pH, Km values, and sensitivity to various substances, were thoroughly investigated (Taguchi, Sasatani, Nishitani, & Okumura, 1997).

3. Metabolism in Tobacco Cells N-(beta-D-Glucopyranosyl)nicotinic acid was identified as a major metabolite from niacin in cultured tobacco cells. Analyzed through various spectroscopic and chromatographic methods, it's suggested as a detoxified form of excess niacin in these cells (Nishitani, Yamada, Ohshima, Okumura, & Taguchi, 1995).

4. Receptor Identification for Nicotinic Acid Research exploring receptors for nicotinic acid, a component structurally similar to N-(D-glucopyranosyl)nicotinic acid, has provided insights into the treatment of dyslipidemia and other conditions. Studies identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, which could lead to better understanding and treatment of these conditions (Wise et al., 2003).

5. Receptor-Mediated Effects of Nicotinic Acid Similar to nicotinic acid, this compound may be relevant in understanding the receptor-mediated effects of nicotinic acid, such as in adipose tissue lipolysis inhibition and lipid-lowering effects. Receptors like PUMA-G/HM74 in adipocytes and immune cells play a crucial role in these effects (Tunaru et al., 2003).

6. Activation of G Protein-Coupled Receptors by Niacin Niacin, a compound closely related to this compound, activates G protein-coupled receptors, influencing lipid levels and having potential implications for treating dyslipidemic diseases. Understanding these mechanisms can provide insights into the therapeutic potential of this compound (Santolla et al., 2014).

properties

Molecular Formula

C12H16NO7+

Molecular Weight

286.26 g/mol

IUPAC Name

1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11?/m1/s1

InChI Key

CRXJVFIHZPTDKA-YBTJCZCISA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(D-glucopyranosyl)nicotinic acid
Reactant of Route 2
N-(D-glucopyranosyl)nicotinic acid
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N-(D-glucopyranosyl)nicotinic acid
Reactant of Route 4
N-(D-glucopyranosyl)nicotinic acid
Reactant of Route 5
N-(D-glucopyranosyl)nicotinic acid
Reactant of Route 6
N-(D-glucopyranosyl)nicotinic acid

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